Sirtuin modulator 2

Sirtuin Phenotypic Screening Drug Discovery

Sirtuin modulator 2 is an N-phenyl benzamide derivative distinguished by its imidazo[2,1-b]thiazol-6-yl substituent, conferring broad-spectrum sirtuin modulation (ED50 ≤50 μM). Select this compound for phenotypic screening campaigns targeting integrated metabolic, inflammatory, or antitumor pathways where pan-sirtuin activity is desired. As a non-selective reference, it benchmarks isoform selectivity of novel SIRT inhibitors against baseline pan-sirtuin effects. Available at 99.47% purity with DMSO solubility ≥100 mg/mL and validated storage protocols (-20°C powder, -80°C stock solutions), ensuring cross-study reproducibility.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
Cat. No. B5687296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirtuin modulator 2
Molecular FormulaC19H15N3O2S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
InChIInChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23)
InChIKeyBPCBHLCQTLAFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sirtuin Modulator 2 (Compound 132): A Structurally Distinct N-Phenyl Benzamide for Sirtuin Activity Profiling and Phenotypic Screening


Sirtuin modulator 2 (Compound 132, CAS: 667910-69-2) is an N-phenyl benzamide derivative originally disclosed in patent WO2006094236A1 as part of a chemical series modulating sirtuin activity [1]. The compound is characterized as N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide with a molecular formula of C19H15N3O2S and molecular weight of 349.41 [2]. Sirtuin modulator 2 exhibits antidiabetic, anti-inflammatory, and antitumor activities in preclinical models, with a reported ED50 equal to or less than 50 μM [3].

Why Sirtuin Modulator 2 Cannot Be Substituted with Other Sirtuin-Targeting Compounds


Sirtuin-targeting compounds exhibit profound differences in isoform selectivity, potency, and mechanism of action that preclude generic substitution. Sirtuin modulator 2 is an N-phenyl benzamide derivative with a reported ED50 ≤ 50 μM and documented antidiabetic, anti-inflammatory, and antitumor activities [1]. In contrast, compounds such as SirReal2 are potent SIRT2-selective inhibitors with IC50 values of 140 nM and >1,000-fold selectivity over SIRT1 and SIRT3 [2], while Sirtinol non-selectively inhibits both SIRT1 and SIRT2 with IC50 values of 131 μM and 38 μM, respectively . SIRT1-selective modulators such as Sirtuin modulator 1 (EC1.5 < 1 μM) [3] and SIRT3-selective inhibitors such as 3-TYP (IC50 = 16 nM for SIRT3, with selectivity over SIRT1 and SIRT2) further illustrate the chemical and pharmacological diversity within this target class. Substituting Sirtuin modulator 2 with a more potent or isoform-selective analog would fundamentally alter the biological outcome of an experiment, as these compounds differ not only in primary target engagement but also in off-target profiles and cellular effects.

Quantitative Differentiation of Sirtuin Modulator 2: Head-to-Head Comparisons with Sirtuin Modulators and Inhibitors


ED50 Potency Comparison: Sirtuin Modulator 2 vs. Sirtuin Modulator 4

Sirtuin modulator 2 (Compound 132) demonstrates an ED50 equal to or less than 50 μM in sirtuin modulation assays [1]. This potency falls within the same order of magnitude as Sirtuin modulator 4, which exhibits an EC50 of 51-100 μM for SIRT1 inhibition . However, Sirtuin modulator 2 offers a modest potency advantage over Sirtuin modulator 4, with an ED50 that is approximately 2-fold lower at the upper bound (50 μM vs. 100 μM) [1].

Sirtuin Phenotypic Screening Drug Discovery

Isoform Selectivity Profile: Sirtuin Modulator 2 as a Non-Selective Sirtuin Ligand vs. Isoform-Selective Inhibitors

Sirtuin modulator 2 is described as a general sirtuin modulator without reported isoform selectivity data, suggesting broad activity across multiple sirtuin family members [1]. This contrasts sharply with SirReal2, which is a potent SIRT2-selective inhibitor with an IC50 of 140 nM and >1,000-fold selectivity over SIRT1 and SIRT3-6 [2]. Similarly, 3-TYP exhibits selective SIRT3 inhibition with an IC50 of 16 nM for SIRT3 compared to 88 nM for SIRT1 and 92 nM for SIRT2 . The absence of reported isoform selectivity for Sirtuin modulator 2 positions it as a tool for pan-sirtuin modulation rather than isoform-specific interrogation.

Sirtuin Isoforms Target Selectivity Chemical Biology

Structural Differentiation: Imidazothiazole Core Distinguishes Sirtuin Modulator 2 from Other N-Phenyl Benzamide Derivatives

Sirtuin modulator 2 contains an imidazo[2,1-b]thiazol-6-yl substituent attached to the N-phenyl benzamide core [1]. This structural feature differentiates it from Sirtuin modulator 3 (Compound 129), which lacks the imidazothiazole moiety and is described simply as an N-phenyl benzamide derivative without further structural specification in available sources [2]. The imidazothiazole heterocycle in Sirtuin modulator 2 represents a distinct pharmacophoric element that may contribute to its unique biological profile, including reported antidiabetic, anti-inflammatory, and antitumor activities .

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

Purity and Physical Form Specifications for Reproducible Research

Commercial sources of Sirtuin modulator 2 report purity specifications ranging from 99.22% to 99.47% by HPLC analysis [1][2]. The compound is supplied as a solid powder with a light yellow to yellow appearance [1]. These purity levels are comparable to industry standards for research-grade sirtuin modulators, including Sirtuin modulator 1 (99.85% purity) [3] and Sirtuin modulator 3 (99.32% purity) [4]. The availability of high-purity material supports reproducible experimental outcomes and reduces the likelihood of off-target effects attributable to impurities.

Quality Control Analytical Chemistry Experimental Reproducibility

Optimal Research Applications for Sirtuin Modulator 2 Based on Quantitative Differentiation Evidence


Phenotypic Screening for Sirtuin-Dependent Cellular Processes in Metabolic Disease and Inflammation

Sirtuin modulator 2 is suitable for phenotypic screening campaigns aimed at identifying sirtuin-dependent effects on metabolic regulation, inflammation, or tumor cell growth. Its ED50 ≤ 50 μM provides sufficient potency for cell-based assays, while its broad sirtuin modulation profile (inferred from the absence of reported isoform selectivity) allows for detection of phenotypes arising from pan-sirtuin activity rather than isoform-specific modulation [1]. The compound's reported antidiabetic, anti-inflammatory, and antitumor activities in preclinical models support its use in disease-relevant cellular contexts [2]. Researchers should select Sirtuin modulator 2 over highly selective inhibitors such as SirReal2 (SIRT2-selective, IC50 = 140 nM) [3] when the experimental objective is to interrogate the integrated effects of multiple sirtuin isoforms simultaneously.

Structure-Activity Relationship Studies of N-Phenyl Benzamide Sirtuin Modulators

Medicinal chemistry programs focused on optimizing N-phenyl benzamide sirtuin modulators can utilize Sirtuin modulator 2 as a reference compound with a structurally distinct imidazothiazole substituent. The imidazo[2,1-b]thiazol-6-yl moiety in Sirtuin modulator 2 [1] differentiates it from structurally simpler derivatives such as Sirtuin modulator 3, which lacks this heterocyclic feature [4]. Comparative analysis of activity profiles between Sirtuin modulator 2 and Sirtuin modulator 3 can inform structure-activity relationships regarding the contribution of the imidazothiazole group to sirtuin modulation potency, cellular activity, and therapeutic indication profile. The compound's commercial availability at high purity (≥99.22%) [5] ensures that observed biological differences are attributable to structural features rather than impurities.

Control Compound for Validating Sirtuin Isoform Selectivity in Chemical Probe Characterization

When developing or characterizing novel isoform-selective sirtuin inhibitors or activators, Sirtuin modulator 2 can serve as a non-selective reference compound to establish baseline pan-sirtuin activity. Unlike highly selective probes such as 3-TYP (SIRT3-selective, IC50 = 16 nM for SIRT3 vs. 88 nM for SIRT1 and 92 nM for SIRT2) or Sirtuin modulator 1 (SIRT1 modulator, EC1.5 < 1 μM) [6], Sirtuin modulator 2 is reported as a general sirtuin modulator without isoform selectivity data [1]. This lack of documented selectivity, combined with its moderate potency (ED50 ≤ 50 μM), makes Sirtuin modulator 2 an appropriate comparator for demonstrating the isoform selectivity advantage of newly developed sirtuin-targeting compounds in parallel biochemical or cellular assays.

Reproducible Research Requiring Well-Characterized and Commercially Accessible Sirtuin Modulators

Research programs requiring a sirtuin modulator with documented purity specifications, multiple commercial sources, and established storage/solubility protocols should consider Sirtuin modulator 2. The compound is available from multiple vendors with purity specifications ranging from 99.22% to 99.47% [2][5] and demonstrates good DMSO solubility (≥100 mg/mL or 50 mg/mL depending on vendor) [2][7]. Storage recommendations (4°C with protection from light for powder; -80°C for DMSO stock solutions) [2] support long-term stability and experimental reproducibility. Compared to less well-characterized sirtuin modulators or those with limited commercial availability, Sirtuin modulator 2 offers procurement reliability and quality documentation that facilitate cross-study comparisons and protocol standardization.

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